1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
Overview
Description
BMS-626531 is a small molecule drug initially developed by Bristol Myers Squibb Company. It is a p38 alpha mitogen-activated protein kinase inhibitor, primarily investigated for its potential therapeutic applications in skin and musculoskeletal diseases, particularly arthritis .
Preparation Methods
The synthetic routes and reaction conditions for BMS-626531 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BMS-626531 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, which may enhance or modify its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a p38 alpha mitogen-activated protein kinase inhibitor, BMS-626531 is used in research to study the role of this kinase in various biochemical pathways.
Biology: The compound is used to investigate the biological processes regulated by p38 alpha mitogen-activated protein kinase, including inflammation and cell differentiation.
Medicine: BMS-626531 was initially developed for the treatment of arthritis and other inflammatory conditions. Although its clinical development was discontinued, it remains a valuable tool in preclinical research.
Mechanism of Action
BMS-626531 exerts its effects by inhibiting the activity of p38 alpha mitogen-activated protein kinase. This kinase is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting p38 alpha mitogen-activated protein kinase, BMS-626531 can modulate these processes, potentially reducing inflammation and preventing the progression of inflammatory diseases .
Comparison with Similar Compounds
BMS-626531 is unique in its specific inhibition of p38 alpha mitogen-activated protein kinase. Similar compounds include:
SB203580: Another p38 alpha mitogen-activated protein kinase inhibitor, widely used in research.
VX-702: A selective inhibitor of p38 alpha mitogen-activated protein kinase, investigated for its potential in treating inflammatory diseases.
SCIO-469:
BMS-626531 stands out due to its specific molecular structure and pharmacological properties, which may offer advantages in certain research contexts.
Properties
IUPAC Name |
N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2/c1-12-5-6-14(20(31)28-15-7-8-15)10-18(12)29-21(32)16-11-27-30(13(16)2)19-17(22(23,24)25)4-3-9-26-19/h3-6,9-11,15H,7-8H2,1-2H3,(H,28,31)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZJRULMCGMYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NC(=O)C3=C(N(N=C3)C4=C(C=CC=N4)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796069-97-1 | |
Record name | N-(5-(Cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796069971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-5-METHYL-1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5XSJ9K57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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